DS16570511

Descripción general

Descripción

DS16570511 es un inhibidor de molécula pequeña del uniportador de calcio mitocondrial. Este compuesto ha mostrado un potencial significativo en la regulación de la captación de calcio mitocondrial, la cual es crucial para la señalización celular y la contracción cardíaca . El uniportador de calcio mitocondrial es un canal de calcio altamente selectivo que consta de una subunidad formadora de poros llamada MCU y subunidades reguladoras como MICU1 .

Mecanismo De Acción

DS16570511 ejerce sus efectos inhibiendo el uniportador de calcio mitocondrial. El compuesto bloquea la captación de calcio por las mitocondrias, que está mediada por el uniportador de calcio mitocondrial que consiste en MCU y MICU1 . La inhibición es dosis-dependiente y no afecta el potencial de la membrana mitocondrial . Los objetivos moleculares involucrados son las subunidades MCU y MICU1 del uniportador de calcio mitocondrial .

Métodos De Preparación

La síntesis de DS16570511 implica un cribado de alto rendimiento de 120,000 compuestos de moléculas pequeñas . Las rutas sintéticas exactas y las condiciones de reacción son propiedad y no se divulgan públicamente. Se sabe que this compound se suministra como un polvo con una pureza de ≥ 98% por HPLC . El compuesto es estable hasta por tres años cuando se almacena a -20°C y por dos años a 4°C .

Análisis De Reacciones Químicas

DS16570511 se somete a varias reacciones químicas, centrándose principalmente en sus efectos inhibitorios sobre la captación de calcio mitocondrial. El compuesto inhibe de forma dosis-dependiente el influjo de calcio mitocondrial inducido por el suero en células HEK293A con una IC50 de 7 μM . También inhibe la captación de calcio en mitocondrias aisladas de células humanas, corazón de rata y corazón de cerdo . Los principales productos formados a partir de estas reacciones son el influjo de calcio inhibido y el aumento de la contractilidad cardíaca sin afectar la frecuencia cardíaca .

Aplicaciones Científicas De Investigación

DS16570511 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la captación de calcio mitocondrial y su regulación.

Biología: Ayuda a comprender el papel del calcio mitocondrial en la señalización celular y la contracción cardíaca.

Medicina: Posibles aplicaciones terapéuticas en el tratamiento de afecciones relacionadas con la sobrecarga de calcio mitocondrial, como la disfunción cardíaca

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos al uniportador de calcio mitocondrial

Comparación Con Compuestos Similares

DS16570511 es único en su alta selectividad y permeabilidad celular como inhibidor del uniportador de calcio mitocondrial. Los compuestos similares incluyen:

Caloxina 3A1: Inhibe las bombas de calcio de la membrana plasmática sin afectar la bomba de calcio del retículo sarcoplásmico.

ω-Conotoxina CVIA: Bloquea los canales de calcio sensibles al voltaje.

Lomerizina diclorhidrato: Un antagonista de los canales de calcio de voltaje-dependiente de tipo L y T que se utiliza para tratar la migraña.

Propiedades

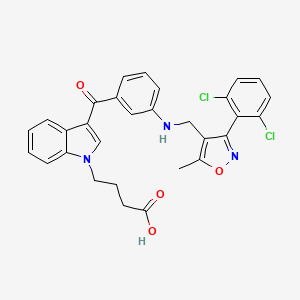

IUPAC Name |

4-[3-[3-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methylamino]benzoyl]indol-1-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25Cl2N3O4/c1-18-22(29(34-39-18)28-24(31)10-5-11-25(28)32)16-33-20-8-4-7-19(15-20)30(38)23-17-35(14-6-13-27(36)37)26-12-3-2-9-21(23)26/h2-5,7-12,15,17,33H,6,13-14,16H2,1H3,(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWYGRDFHWYDRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CNC3=CC=CC(=C3)C(=O)C4=CN(C5=CC=CC=C54)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

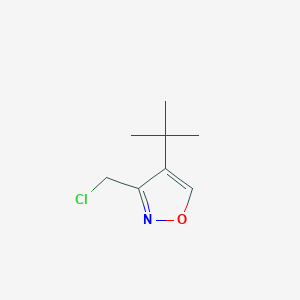

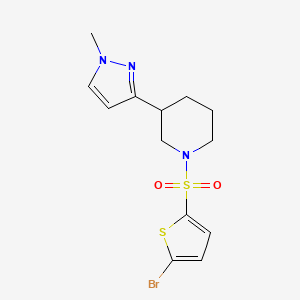

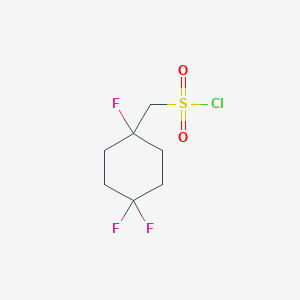

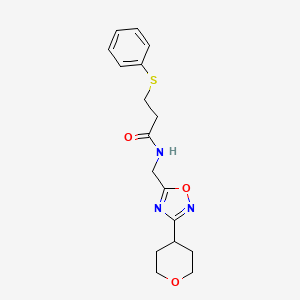

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2972062.png)

![2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2972066.png)

![(2E)-3-phenyl-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2972069.png)

![(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid](/img/structure/B2972076.png)

![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972079.png)

![1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol](/img/structure/B2972082.png)